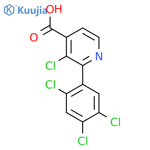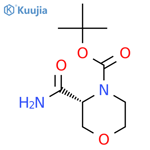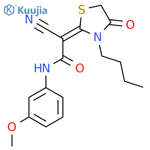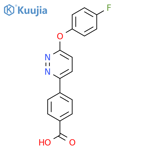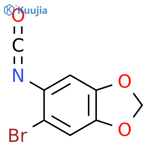anguciclinas
Angucyclines are a class of antibiotics derived from the Streptomyces genus, specifically from the species *Streptomyces angucis*. They exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. These compounds feature unique macrocyclic structures with diverse chemical functionalities, contributing to their broad-spectrum antimicrobial properties.
Angucyclines are known for their ability to inhibit bacterial cell wall synthesis by binding to the penicillin-binding proteins (PBPs). This mechanism of action is distinct from many other antibiotics and helps in overcoming resistance. They have been developed into various clinical formulations including oral tablets, injectables, and topical creams, making them versatile in treating a wide range of infections.
Due to their structural complexity and therapeutic potential, angucyclines are under continuous research for improving efficacy and reducing side effects. Their application spans from dermatological conditions such as impetigo to serious systemic infections, highlighting their importance in modern medicine.

| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
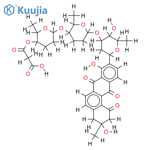 |
Antibiotic BA 12100Z3 | 135295-17-9 | C40H46O15 |
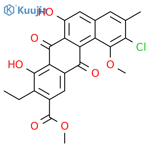 |
Chlorocyclinone A | 950676-23-0 | C24H19ClO7 |
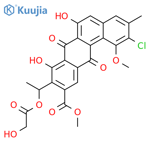 |
Chlorocyclinone C | 950676-22-9 | C26H21ClO10 |
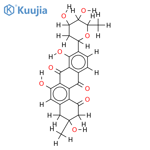 |
Antibiotic BA 12100MYI | 135295-18-0 | C25H24O9 |
 |
landomycin U | 672885-45-9 | C55H72O21 |
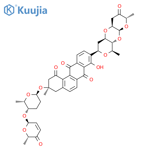 |
moromycin A | 1044869-32-0 | C43H46O14 |
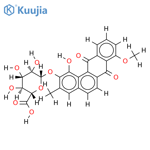 |
pseudonocardone | 1400935-50-3 | C26H22O11 |
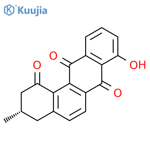 |
Ochromycinone | 111540-00-2 | C19H14O4 |
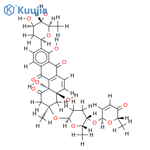 |
3-alpha-L-rhodinosyl-4->1-alpha-L-aculosylaquayamycin | 1384609-91-9 | C37H42O14 |
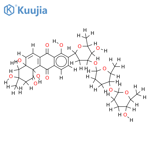 |
Antibiotic BA 12100Z2 | 135295-16-8 | C37H46O14 |
Literatura Relacionada
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
2. Back matter
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Fornecedores recomendados
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados
